3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one

HIV-1 reverse transcriptase NNRTI potency enzyme inhibition

The compound 3-(2-(4,7-dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one (CAS 135560‑41‑7, also known as L‑697,695 or CHEMBL99235) is a synthetic pyridinone derivative belonging to the non‑nucleoside reverse‑transcriptase inhibitor (NNRTI) class. It is characterized by a 4,7‑dichloro‑substituted benzoxazole ring linked via an ethylene bridge to a 5‑ethyl‑6‑methyl‑2(1H)‑pyridinone core.

Molecular Formula C17H16Cl2N2O2
Molecular Weight 351.2 g/mol
CAS No. 135560-41-7
Cat. No. B12920613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one
CAS135560-41-7
Molecular FormulaC17H16Cl2N2O2
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=O)C(=C1)CCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C
InChIInChI=1S/C17H16Cl2N2O2/c1-3-10-8-11(17(22)20-9(10)2)4-7-14-21-15-12(18)5-6-13(19)16(15)23-14/h5-6,8H,3-4,7H2,1-2H3,(H,20,22)
InChIKeyAFMYOEOCOWXZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one (CAS 135560-41-7): Procurement-Relevant Identity and Pharmacological Class


The compound 3-(2-(4,7-dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one (CAS 135560‑41‑7, also known as L‑697,695 or CHEMBL99235) is a synthetic pyridinone derivative belonging to the non‑nucleoside reverse‑transcriptase inhibitor (NNRTI) class [1]. It is characterized by a 4,7‑dichloro‑substituted benzoxazole ring linked via an ethylene bridge to a 5‑ethyl‑6‑methyl‑2(1H)‑pyridinone core [2]. The compound has been primarily investigated for its ability to inhibit human immunodeficiency virus type 1 (HIV‑1) reverse transcriptase (RT) [3].

Why Substituting 3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one with In‑Class Pyridinone NNRTIs Introduces Quantitative Performance Gaps


Pyridinone‑based NNRTIs display extreme sensitivity to subtle structural modifications; seemingly conservative changes in the benzoxazole substitution pattern or the linker moiety alter both wild‑type potency and the susceptibility to common resistance mutations by orders of magnitude [1]. For example, the clinically evaluated analogue L‑696,229 (unsubstituted benzoxazole) loses >4,000‑fold activity against the K103N/Y181C double‑mutant RT, whereas the 4,7‑dichloro‑bearing thione congener L‑702,019 retains essentially full potency [2]. Consequently, generic interchange among pyridinone NNRTIs without considering specific substituent identity and linker chemistry can result in large, experimentally verified differences in target inhibition and antiviral coverage, directly impacting experimental reproducibility and compound procurement decisions [3].

Quantitative Differentiation Evidence for 3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one Against Key Comparators


Wild‑Type HIV‑1 Reverse Transcriptase Inhibitory Potency: L‑697,695 vs. L‑696,229

Under identical assay conditions (recombinant HIV‑1 RT RNA‑directed DNA polymerase activity, pH 8.2), 3-(2-(4,7-dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one (L‑697,695, CHEMBL99235) exhibited an IC₅₀ of 9.6 nM, whereas the des‑chloro comparator L‑696,229 (CHEMBL83622) showed an IC₅₀ of 22 nM [1][2]. This corresponds to a 2.3‑fold improvement in biochemical potency conferred by the 4,7‑dichloro substitution.

HIV-1 reverse transcriptase NNRTI potency enzyme inhibition

Potency Comparison with the Thione Analog L‑702,019 Using a Common Template‑Primer System

When tested against HIV‑1 RT using the (poly)rC‑(oligo)dG template‑primer system, the oxo compound L‑697,695 achieved an IC₅₀ of 14 nM, whereas the corresponding thione analog L‑702,019 (CHEMBL172311) required a concentration of 30 nM to reach 50 % inhibition [1][2]. The 2.1‑fold lower IC₅₀ of the oxo form demonstrates that the C=O → C=S exchange reduces biochemical potency despite preserving full activity against resistant mutants [3].

HIV-1 RT inhibition template-primer dependence thione analog

Impact of 4,7‑Dichloro Substitution on Benzoxazole Ring: Potency Enhancement Relative to Des‑Chloro and Dimethyl Analogs

Comparison of pyridinone benzoxazole congeners tested under the same recombinant HIV‑1 RT assay (RNA‑directed DNA polymerase, pH 8.2) reveals a clear potency hierarchy linked to benzoxazole substitution: L‑697,695 (4,7‑dichloro) IC₅₀ = 9.6 nM; L‑697,639 (4,7‑dimethyl, CHEMBL268871 analog) IC₅₀ ≈ 20 nM; L‑696,229 (unsubstituted) IC₅₀ = 22 nM [1][2][3]. The 4,7‑dichloro pattern delivers a >2‑fold potency improvement over both the dimethyl and the unsubstituted variants, underscoring the specific contribution of chlorine atoms to target engagement.

structure-activity relationship chlorine substitution benzoxazole NNRTI

Resistance‑Profile Motivation: Class‑Level Evidence from the 4,7‑Dichlorobenzoxazole Thione Analog

Although direct mutant‑enzyme data for L‑697,695 are absent from the public domain, the closely related 4,7‑dichlorobenzoxazole thione L‑702,019 (which shares the same dichloro‑benzoxazole scaffold but contains a C=S group in place of the C=O) exhibited only a 3‑fold difference in potency between wild‑type HIV‑1 RT and the K103N/Y181C double‑mutant enzyme, whereas L‑696,229 and L‑697,661 suffered >4,000‑fold losses against the same mutant [1]. This class‑level result strongly implicates the 4,7‑dichlorobenzoxazole moiety as a key structural determinant for overcoming resistance conferred by residues 103 and 181, providing a rationale for prioritizing L‑697,695 in resistance‑focused experimental panels.

drug resistance K103N/Y181C mutant NNRTI cross-resistance

Optimal Research and Industrial Application Scenarios for 3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one Based on Verified Differentiation Evidence


High‑Sensitivity HIV‑1 Reverse Transcriptase Biochemical Assays Requiring Low‑Nanomolar Probe Concentrations

When experimental protocols demand an NNRTI probe that achieves half‑maximal enzyme inhibition in the single‑digit nanomolar range, L‑697,695 (IC₅₀ = 9.6 nM) is quantitatively superior to the more widely referenced L‑696,229 (IC₅₀ = 22 nM) under identical buffer and substrate conditions [1]. This lower IC₅₀ permits the use of reduced compound concentrations, minimizing solvent‑related artifacts and potential off‑target interactions at the biochemical level.

Structure‑Activity Relationship (SAR) Studies Focused on Benzoxazole Substituent Effects in NNRTIs

The compound’s 4,7‑dichloro substitution pattern serves as a benchmark for exploring halogen‑dependent potency gains within the pyridinone‑benzoxazole scaffold. Comparative IC₅₀ data demonstrate a ≥2‑fold improvement over the des‑chloro (L‑696,229) and dimethyl (L‑697,639) analogues [2], making L‑697,695 an essential reference compound for medicinal chemistry campaigns that aim to optimize halogen bonding interactions in the NNRTI binding pocket.

Resistance‑Profiling Panels Targeting K103N and Y181C HIV‑1 RT Mutants

Although direct mutant‑enzyme data for L‑697,695 are not publicly available, the 4,7‑dichlorobenzoxazole scaffold of L‑697,695 is identical to that of L‑702,019, which retains near‑wild‑type potency against the K103N/Y181C double mutant (only 3‑fold IC₅₀ shift) [3]. Inclusion of L‑697,695 in resistance‑profiling panels is therefore justified by class‑level evidence, enabling researchers to evaluate whether the oxo form maintains the resistance‑overcoming properties observed with the thione congener.

Compound Procurement for NNRTI Reference Standard Collections and CRO Screening Libraries

For contract research organizations and academic screening centers that maintain a curated set of pyridinone NNRTIs, L‑697,695 represents the most potent dichloro‑benzoxazole oxo derivative with publicly documented enzyme‑inhibition data. Its procurement is warranted over the des‑chloro analog L‑696,229 when maximizing biochemical sensitivity is the primary selection criterion [4].

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